2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Classification and Nomenclature

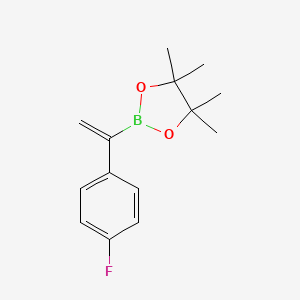

2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified as a vinylboronate ester , a subset of organoboron compounds characterized by a boron atom bonded to a vinyl group and stabilized by a pinacol ester moiety. Its systematic IUPAC name, 2-[1-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , reflects the dioxaborolane ring system substituted with a 4-fluorostyryl group. Alternative names include 1-(4-fluorophenyl)vinylboronic acid pinacol ester and 4-fluoro-α-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene .

The molecular formula C₁₄H₁₈BFO₂ (molecular weight: 248.10 g/mol) is confirmed by high-resolution mass spectrometry. Its SMILES notation, CC1(C)C(C)(C)OB(C(C2=CC=C(F)C=C2)=C)O1 , encodes the dioxaborolane core, tetramethyl substituents, and fluorophenyl-vinyl side chain.

Physical and Chemical Properties

The compound exists as a white to off-white crystalline solid under ambient conditions. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 38–44°C | |

| Solubility | Organic solvents (THF, DCM) | |

| Stability | Stable at -20°C; hygroscopic | |

| Purity (NMR) | ≥95% |

Chemically, its reactivity stems from the boronate ester group , which participates in Suzuki-Miyaura cross-couplings, and the vinyl group , enabling radical additions and conjugate additions. The electron-withdrawing fluorine atom on the phenyl ring modulates electronic effects, influencing regioselectivity in coupling reactions.

Historical Context in Organoboron Chemistry

Vinylboronate esters emerged as critical reagents following Herbert C. Brown’s pioneering work on hydroboration. Their development accelerated with the advent of transition-metal-catalyzed borylation techniques in the 1990s. The pinacol ester group, introduced to enhance stability and solubility, became a standard protecting group for boronic acids.

This compound’s synthesis exemplifies modern strategies in stereoselective boron chemistry . For instance, stereocontrolled diboration-elimination sequences enable access to trisubstituted alkenes, while radical fluoroalkylation methodologies expand its utility in fluorinated drug synthesis.

Structural Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃): δ 7.47–7.43 (m, 2H, aromatic), 7.02–6.97 (m, 2H, aromatic), 6.04 (s, 2H, vinyl), 1.32 (s, 12H, pinacol methyl).

- ¹³C NMR : δ 162.3 (d, J = 245 Hz, C-F), 137.5 (vinyl-B), 84.0 (dioxaborolane-O-C), 24.9 (CH₃).

- ¹⁹F NMR : δ -116.11 ppm (aryl-F).

Mass Spectrometry:

Infrared Spectroscopy:

X-ray Crystallography: While no crystallographic data is publicly available, density functional theory (DFT) studies predict a planar dioxaborolane ring with a dihedral angle of 15.2° between the fluorophenyl and boronate groups.

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO2/c1-10(11-6-8-12(16)9-7-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNROZDXKAQJDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660324 | |

| Record name | 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-55-4 | |

| Record name | 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes. One common method is the reaction of 4-fluorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the vinyl group of the boronate and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).

Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere (e.g., nitrogen or argon), and reaction times ranging from a few hours to overnight.

Major Products

The major products of these reactions are typically biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The presence of the boron atom allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Table 1: Comparison of Cross-Coupling Reagents

Synthesis of Fluorinated Compounds

The fluorinated moiety in this compound enhances its utility in synthesizing fluorinated organic compounds. Fluorine substitution can significantly alter the biological activity of compounds, making them more suitable for drug development.

Anticancer Research

Recent studies have explored the potential of this compound as an anticancer agent. Its ability to form stable complexes with metal ions can be utilized to design new therapeutic agents that target cancer cells selectively.

Drug Delivery Systems

The dioxaborolane structure provides a unique platform for developing drug delivery systems. Its ability to form stable complexes with various biomolecules can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of fluorinated phenylboronates using this compound as a key intermediate. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines.

Case Study 2: Development of Drug Delivery Systems

Research highlighted the use of this compound in formulating nanoparticles for targeted drug delivery. The nanoparticles showed improved stability and controlled release profiles compared to conventional systems.

Mechanism of Action

The mechanism of action of 2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronate reacts with the palladium complex, transferring the vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Variations

The table below highlights key structural analogs and their distinguishing features:

Reactivity and Stability

- Electron-Withdrawing Effects: The 4-fluorophenyl group in the target compound stabilizes the boron center via inductive effects, enhancing its stability under basic conditions compared to non-fluorinated analogs .

- Vinyl vs. Benzyl Substituents : The vinyl group in the target compound allows for greater conjugation and reactivity in cross-coupling reactions compared to the benzyl group in 2-(4-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

- Fluorine Substitution Position : Para-fluorinated derivatives (e.g., target compound) exhibit higher reactivity in Suzuki couplings than ortho- or difluorinated analogs due to reduced steric hindrance .

Spectral Data and Characterization

- ¹H-NMR: Pinacol methyl protons resonate at δ 1.2–1.4 ppm across all analogs. The target compound shows additional vinyl proton signals at δ 5.8–6.5 ppm, distinguishing it from non-vinyl derivatives .

- ¹¹B-NMR : Boron signals for para-fluorinated compounds appear at δ 30–32 ppm , while ortho-fluorinated analogs shift upfield to δ 28–29 ppm due to reduced electron withdrawal .

Biological Activity

2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 850567-55-4) is a boron-containing compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug development and its mechanisms of action.

The compound has the following chemical characteristics:

- Molecular Formula : C14H18BFO

- Molecular Weight : 248.10 g/mol

- Physical State : Liquid at room temperature

- Purity : Greater than 98% .

The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions and its role as a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biochemical pathways.

Key Mechanisms:

- Arylboronic Acid Reactivity : The compound can undergo Suzuki-Miyaura coupling reactions, which are pivotal in the synthesis of biaryl compounds that have significant pharmaceutical relevance.

- Targeting Enzymatic Pathways : Boron-containing compounds can inhibit certain enzymes by forming stable complexes with their active sites. This property is crucial for designing inhibitors for various therapeutic targets.

Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties through the inhibition of cancer cell proliferation and induction of apoptosis. In particular:

- Mechanism : The compound may interfere with signaling pathways involved in cell cycle regulation and apoptosis.

- Case Studies : In vitro studies have shown that derivatives of boronic acids can effectively reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

Antimicrobial Properties

Boronic acids have been recognized for their antimicrobial activities. The specific compound may show effectiveness against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

Neuroprotective Effects

Emerging studies suggest that certain boron compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C14H18BFO |

| Molecular Weight | 248.10 g/mol |

| CAS Number | 850567-55-4 |

| Purity | >98% |

| Physical State | Liquid |

Research Findings

- In Vitro Cell Studies : Several studies have demonstrated the efficacy of boronic acid derivatives in inhibiting cancer cell growth. For instance, a study reported that treatment with a related boronic acid led to a significant reduction in MCF-7 cell viability by approximately 70% after 48 hours .

- Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects involves modulation of key signaling pathways such as PI3K/Akt and MAPK pathways. This modulation leads to altered expression of genes involved in cell survival .

- Synergistic Effects : When combined with conventional chemotherapeutic agents like doxorubicin or cisplatin, boronic acid derivatives have shown enhanced cytotoxicity against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer: The compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions. For example, General Procedure (GP)-7 and GP-8 involve nucleophilic substitution using iodopentyl intermediates and zinc reagents, followed by purification via column chromatography (silica gel) or preparative TLC with gradients like acetone/DCM . Alternative methods include Fe-catalyzed Z-selective alkyl radical borylation, yielding high stereoselectivity (Z:E ratios up to 44:1) when purified with hexanes:ethyl acetate . Ionic liquid-mediated borylation of propargylic alcohols also provides a transition-metal-free route, achieving yields of 52–77% depending on substituents .

Q. How is the compound characterized spectroscopically, and what key NMR signals should researchers expect?

- Methodological Answer: ¹H, ¹³C, and ¹¹B NMR are critical. For analogous dioxaborolanes, the ¹¹B NMR typically shows a peak near 30–35 ppm due to the boron atom in the dioxaborolane ring. The 4-fluorophenyl group exhibits distinct ¹H NMR signals: a doublet (~6.8–7.2 ppm) for aromatic protons and a ¹⁹F NMR signal near -110 ppm . The vinyl group’s protons appear as doublets in the 5.5–6.5 ppm range, with coupling constants (J ≈ 10–16 Hz) indicating trans or cis configurations .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer: Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts. Post-experiment waste should be segregated and disposed via certified hazardous waste services. Avoid exposure to moisture, as boronate esters may hydrolyze .

Advanced Research Questions

Q. How can stereoselectivity (Z/E ratios) be controlled during synthesis of the vinylboronate moiety?

- Methodological Answer: Fe-catalyzed radical borylation promotes Z-selectivity by stabilizing transition states through steric effects. For example, using adamantyl or bulky substituents on the vinyl group enhances Z:E ratios (up to 44:1) . Solvent polarity and temperature also influence selectivity; non-polar solvents (hexanes) and lower temperatures favor kinetic control .

Q. What factors contribute to contradictory yields in Suzuki-Miyaura coupling reactions using this boronate ester?

- Methodological Answer: Discrepancies arise from (i) electronic effects of substituents (e.g., electron-withdrawing fluorine on the phenyl ring slows transmetallation) and (ii) purification challenges. For instance, yields drop from 77% to 63% when methoxy groups (electron-donating) are replaced with isopropoxy groups (steric hindrance) . Optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. SPhos ligands) and use degassed solvents to mitigate side reactions .

Q. How does the 4-fluorophenyl group influence the compound’s reactivity compared to other aryl substituents?

- Methodological Answer: The fluorine atom increases electrophilicity at the boron center, enhancing reactivity in cross-coupling reactions. However, it may reduce stability during storage due to hydrolysis sensitivity. Compare with non-fluorinated analogs: 4-methoxyphenyl derivatives show slower coupling kinetics but higher stability .

Q. What strategies improve the stability of this boronate ester under aqueous conditions?

- Methodological Answer: Store the compound under inert gas (N₂/Ar) and avoid protic solvents. Encapsulation in micellar systems or coordination with Lewis bases (e.g., THF) stabilizes the boron center. Derivatives with electron-donating groups (e.g., methyl) on the dioxaborolane ring exhibit longer shelf lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.